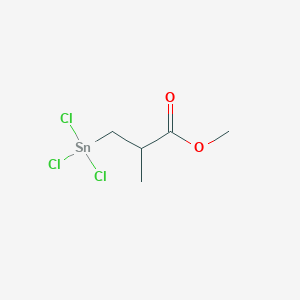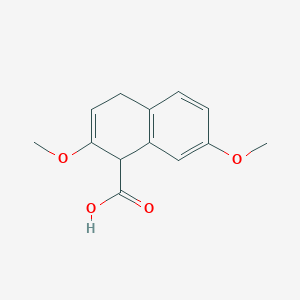![molecular formula C42H24 B14615298 decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene CAS No. 57520-29-3](/img/structure/B14615298.png)
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decacyclo[2020002,1903,1604,1305,10025,42028,41031,40034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of unsaturation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene typically involves multi-step organic synthesis techniques. These methods often require the use of advanced catalysts and specific reaction conditions to ensure the correct formation of the compound’s complex structure. The exact synthetic routes and conditions can vary, but they generally involve the use of high temperatures, controlled atmospheres, and precise stoichiometric ratios of reactants.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require the development of efficient and cost-effective processes to produce the compound in larger quantities. Techniques such as continuous flow synthesis and the use of industrial-scale reactors might be employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, pressures, and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce various oxygenated derivatives, while reduction reactions could yield more saturated hydrocarbons. Substitution reactions could result in the formation of halogenated compounds or other derivatives.
Wissenschaftliche Forschungsanwendungen
Decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic hydrocarbons.
Biology: It may be used in studies related to the interaction of complex hydrocarbons with biological systems.
Industry: Possible uses in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to specific receptors, enzymes, or other proteins, leading to various biochemical and physiological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene include other polycyclic hydrocarbons with complex ring structures. Examples include:
- This compound
- Hexacyclo[12.2.1.13,6.02,13.04,11.05,10]octadecane
- Octacyclo[13.3.1.13,7.02,14.04,12.05,11.0^6,10]nonadecane
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the specific properties that arise from this structure. Its multiple fused rings and high degree of unsaturation make it a valuable compound for studying the behavior of polycyclic hydrocarbons and their interactions with various chemical and biological systems.
Eigenschaften
CAS-Nummer |
57520-29-3 |
|---|---|
Molekularformel |
C42H24 |
Molekulargewicht |
528.6 g/mol |
IUPAC-Name |
decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene |
InChI |
InChI=1S/C42H24/c1-3-7-34-25(5-1)9-11-27-13-15-29-17-19-31-21-23-33-24-22-32-20-18-30-16-14-28-12-10-26-6-2-4-8-35(26)37(28)39(30)41(32)42(33)40(31)38(29)36(27)34/h1-24H |
InChI-Schlüssel |
DZNSHUKRWMZMLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=C6C8=C(C=C7)C=CC9=C8C1=CC=CC=C1C=C9)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


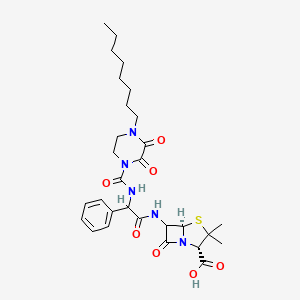

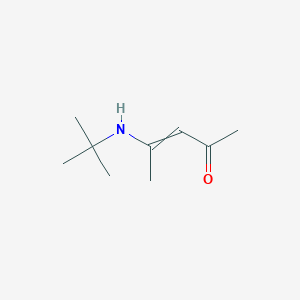
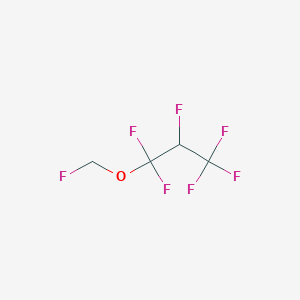

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
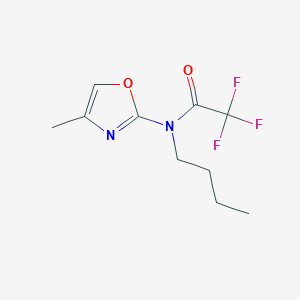
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
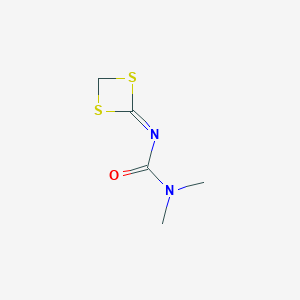
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
